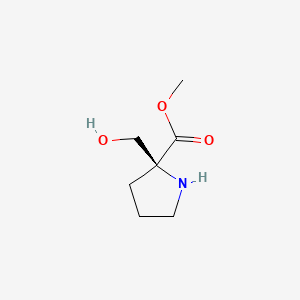
Methyl (S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the use of proline or its derivatives as starting materials. One common method involves the esterification of proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: Formation of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can provide steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proline: A natural amino acid with similar structural features but lacks the ester and hydroxymethyl groups.
Methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate: An oxidized form of the compound with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its combination of a chiral center, hydroxymethyl group, and ester functionality. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)3-2-4-8-7/h8-9H,2-5H2,1H3/t7-/m0/s1 |
Clé InChI |
QSZPPWBLNJFGIT-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)[C@]1(CCCN1)CO |
SMILES canonique |
COC(=O)C1(CCCN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















